molecular formula C18H27NO3S2 B2432591 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2319788-15-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2432591
CAS No.: 2319788-15-1
M. Wt: 369.54
InChI Key: XKIABTRAGOEKIZ-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H27NO3S2 and its molecular weight is 369.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c20-9-10-22-17(7-12-23-13-8-17)14-19-16(21)18(5-1-2-6-18)15-4-3-11-24-15/h3-4,11,20H,1-2,5-10,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIABTRAGOEKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and a tetrahydrothiopyran moiety, contribute to its biological activity, particularly as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound has a molecular formula of C₁₄H₁₉N₃O₃S and a molecular weight of approximately 355.5 g/mol. Its structure can be described as follows:

  • Tetrahydrothiopyran moiety : Provides a cyclic structure that enhances binding interactions.
  • Thiophene ring : Crucial for biological target interactions.
  • Hydroxyethoxy substituent : Increases solubility and potentially modulates biological activity.

Structural Representation

ComponentDescription
Molecular Formula C₁₄H₁₉N₃O₃S
Molecular Weight 355.5 g/mol
Key Functional Groups Thiophene, Hydroxyethoxy, Tetrahydrothiopyran

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which can lead to modulation of cellular pathways.
  • Receptor Modulation : It interacts with specific receptors, influencing signal transduction processes critical in disease pathways.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Studies suggest that it may inhibit tumor cell proliferation through its effects on specific signaling pathways.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens, indicating potential use in treating infections.

Comparative Analysis

When compared to other similar compounds, this compound demonstrates unique properties due to its specific combination of functional groups.

Compound NameStructural FeaturesUnique Biological Activity
Thiophene-2-carboxylic acidSimple thiophene derivativeLacks tetrahydrothiopyran moiety
2-Aminothiophene-3-carboxylic acidAmino-substituted thiopheneDistinct activity; different functional groups
Thiophene-3-carboxamideRelated compoundSimilar structure but lacks hydroxyethoxy substitution

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of tetrahydrothiopyran exhibited significant antimicrobial activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
  • Enzyme Interaction Studies : Research focused on the binding affinity of similar compounds with various enzymes revealed insights into their mechanism of action, highlighting the importance of structural features in determining biological efficacy .
  • Pharmacological Potential : Investigations into the pharmacological properties suggest that compounds with similar structures may serve as leads in drug development for treating infections and cancer .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this compound, and how can purity be optimized?

  • Methodology :

  • Step 1 : Construct the tetrahydro-2H-thiopyran core via cyclization of a thiol-containing precursor under acidic conditions.
  • Step 2 : Introduce the 2-hydroxyethoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperature (~60°C) to avoid side reactions .
  • Step 3 : Couple the thiophen-2-ylcyclopentane-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in dichloromethane.
  • Critical Factors : Solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (Lewis acids for regioselectivity), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the thiopyran methyl group (δ 1.8–2.2 ppm), thiophene protons (δ 6.8–7.5 ppm), and hydroxyethoxy protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ~420–430 Da) and fragmentation patterns to validate structural integrity .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydrothiopyran ring and confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

  • Methodology :

  • Analog Synthesis : Modify the hydroxyethoxy group (e.g., replace with methoxy or aminoethoxy) and vary the thiophene substituents to assess activity trends .
  • In Vitro Assays : Test analogs against enzymatic targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity .
  • Computational Modeling : Perform docking simulations with homology models of potential targets (e.g., dopamine receptors) to predict binding modes and guide SAR .

Q. What strategies resolve contradictions in solubility and stability data during formulation for biological testing?

  • Methodology :

  • Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (DMSO ≤1% v/v) to determine intrinsic solubility. Data from similar compounds suggest moderate aqueous solubility (~50–100 μM) due to the hydroxyethoxy group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolytic instability of the carboxamide group may require lyophilization for long-term storage .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., ethanol vs. DCM), and catalyst loading to identify optimal parameters for yield and purity .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progression in real time, enabling rapid adjustment of conditions .
  • Workflow Table :
ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes cyclization
SolventDMFEnhances nucleophilicity
Catalyst10 mol% H2SO4Reduces byproducts

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological targets?

  • Methodology :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .
  • Functional Assays : Measure cAMP levels in neuronal cell lines to assess GPCR modulation .
  • In Vivo Models : Administer the compound in rodent models of neurodegeneration (e.g., Morris water maze for cognitive effects) .

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